4-(trifluoromethyl)-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one
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Overview
Description
4-(Trifluoromethyl)-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a cyclopenta[c]pyridazin-3-one core. This compound is part of the broader class of organofluorine compounds, which are known for their unique chemical properties due to the electronegative fluorine atoms.
Mechanism of Action
Target of Action
The primary target of 4-(trifluoromethyl)-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one is the Cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.
Mode of Action
This compound acts as a selective and potent COX-2 inhibitor . By inhibiting COX-2, it prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Biochemical Pathways
The inhibition of COX-2 disrupts the arachidonic acid pathway , leading to a decrease in the production of prostaglandins. This results in reduced inflammation, pain, and fever .
Result of Action
The molecular and cellular effects of the compound’s action include a reduction in the production of prostaglandins , leading to a decrease in inflammation and pain .
Preparation Methods
Synthetic Routes and Reaction Conditions: . Common synthetic routes may include:
Condensation Reactions: These reactions often involve the condensation of appropriate precursors to form the pyridazinone core.
Trifluoromethylation: This step introduces the trifluoromethyl group, often using reagents like trifluoromethylating agents or radical trifluoromethylation techniques.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis with optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethyl)-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution Reactions: Substitution at various positions on the core structure can yield a range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may serve as probes or inhibitors in biological studies.
Medicine: Potential pharmaceutical applications include the development of new drugs with specific biological activities.
Industry: It can be used in the production of agrochemicals, materials, and other industrial chemicals.
Comparison with Similar Compounds
4-(Trifluoromethyl)pyridine: A pyridine derivative with similar trifluoromethyl substitution.
Trifluoromethyl-substituted benzaldehyde: Another example of a trifluoromethyl-containing compound.
Uniqueness: 4-(Trifluoromethyl)-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one is unique due to its specific structural features, including the cyclopenta[c]pyridazin-3-one core, which differentiates it from other trifluoromethyl-containing compounds.
This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
4-(trifluoromethyl)-2,5,6,7-tetrahydrocyclopenta[c]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O/c9-8(10,11)6-4-2-1-3-5(4)12-13-7(6)14/h1-3H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPUKTLVBKZHJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)NN=C2C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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